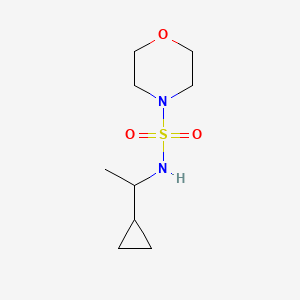
N-(1-cyclopropylethyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)morpholine-4-sulfonamide, also known as CES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of cancer. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Wirkmechanismus
N-(1-cyclopropylethyl)morpholine-4-sulfonamide exerts its effects by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition can lead to tumor cell death. N-(1-cyclopropylethyl)morpholine-4-sulfonamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques. N-(1-cyclopropylethyl)morpholine-4-sulfonamide can also increase the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is its specificity for CAIX and AChE. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have minimal off-target effects, making it an attractive candidate for drug development. However, N-(1-cyclopropylethyl)morpholine-4-sulfonamide has some limitations for lab experiments. N-(1-cyclopropylethyl)morpholine-4-sulfonamide is a relatively new compound, and its long-term effects are not yet fully understood. Further studies are needed to determine the optimal dosage and treatment duration for N-(1-cyclopropylethyl)morpholine-4-sulfonamide.
Zukünftige Richtungen
N-(1-cyclopropylethyl)morpholine-4-sulfonamide has significant potential for various applications, and several future directions can be explored. One potential application of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of other types of cancer. Studies have shown that N-(1-cyclopropylethyl)morpholine-4-sulfonamide can inhibit the growth of breast cancer cells, and further studies can explore its efficacy in other types of cancer. Another potential application of N-(1-cyclopropylethyl)morpholine-4-sulfonamide is in the treatment of neurodegenerative disorders. N-(1-cyclopropylethyl)morpholine-4-sulfonamide has been shown to have neuroprotective effects, and further studies can explore its efficacy in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Finally, N-(1-cyclopropylethyl)morpholine-4-sulfonamide can be used as a tool compound to study the role of CAIX and AChE in various physiological processes. Further studies can explore the potential of N-(1-cyclopropylethyl)morpholine-4-sulfonamide as a research tool in various fields.
Conclusion
In conclusion, N-(1-cyclopropylethyl)morpholine-4-sulfonamide is a chemical compound that has significant potential for various applications. Its specificity for CAIX and AChE makes it an attractive candidate for drug development, and its neuroprotective effects make it a potential treatment for neurodegenerative disorders. Further studies are needed to explore its efficacy and safety in various applications, and N-(1-cyclopropylethyl)morpholine-4-sulfonamide can be used as a tool compound to study the role of CAIX and AChE in various physiological processes.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)morpholine-4-sulfonamide involves the reaction between morpholine-4-sulfonamide and cyclopropyl ethylamine in the presence of a catalyst. The reaction yields a white solid, which is further purified using recrystallization. The purity of the final product is determined using high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-8(9-2-3-9)10-15(12,13)11-4-6-14-7-5-11/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDLLTHWMUNKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)morpholine-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
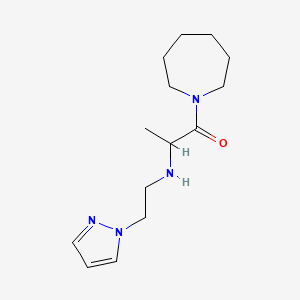
![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
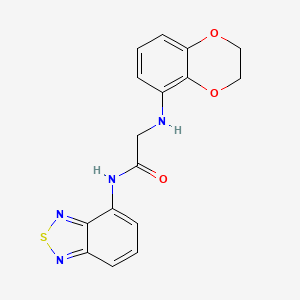
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
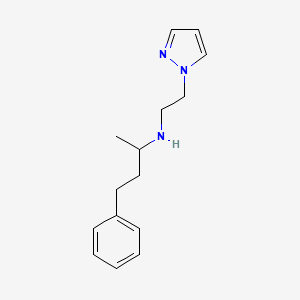
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)
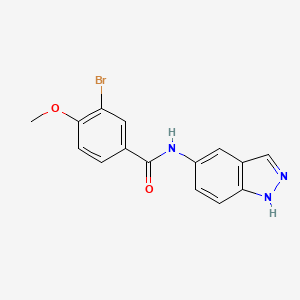
![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
